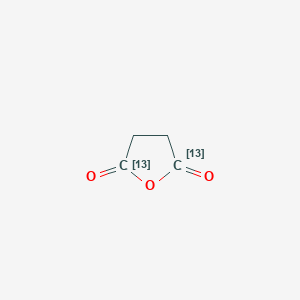

Succinic anhydride-13C2

Description

The exact mass of the compound Succinic anhydride-1,4-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-13C2)oxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i3+1,4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCXYDBBGOEEQ-CQDYUVAPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[13C](=O)O[13C]1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435546 | |

| Record name | Maleic anhydride-1,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67519-25-9 | |

| Record name | Maleic anhydride-1,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67519-25-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Succinic Anhydride-13C2: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Succinic anhydride-13C2, a stable isotope-labeled derivative of succinic anhydride (B1165640), serves as a powerful tool in modern scientific research, particularly in the fields of metabolomics and proteomics. Its incorporation into biological systems allows for the precise tracing and quantification of metabolic pathways and protein modifications. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols and data visualization to facilitate its integration into your research.

Core Applications in Research

This compound is primarily utilized in two major areas of research: Metabolic Flux Analysis (MFA) and protein succinylation studies. In aqueous biological environments, succinic anhydride readily hydrolyzes to succinic acid, the biologically active form that enters cellular metabolism.

Metabolic Flux Analysis (MFA)

Stable isotope-labeled succinate (B1194679) provides a direct window into the Krebs (TCA) cycle, a cornerstone of cellular energy metabolism. By introducing Succinic acid-13C2 (formed from the hydrolysis of this compound) to cells or tissues, researchers can trace the flow of carbon atoms through the latter stages of the TCA cycle and connected anabolic pathways.[1][2] This targeted approach is particularly advantageous for studying mitochondrial function and dysfunction, as well as the metabolic reprogramming often observed in cancer and other diseases.[1]

Key applications of Succinic acid-13C2 in MFA include:

-

Elucidating TCA Cycle Dynamics: Directly probing the flux through succinate dehydrogenase and subsequent reactions in the TCA cycle.[2]

-

Investigating Anaplerosis and Cataplerosis: Quantifying the rates at which TCA cycle intermediates are replenished or utilized for biosynthesis.[2]

-

Studying Disease Metabolism: Characterizing metabolic shifts in diseases like cancer and inflammatory disorders where succinate metabolism is frequently dysregulated.[1][2]

-

Drug Discovery and Development: Assessing the metabolic impact of drug candidates on central carbon metabolism.[2]

Comparison with Other Tracers:

While tracers like 13C-glucose and 13C-glutamine provide a broader view of central carbon metabolism, Succinic acid-13C2 offers unparalleled precision for studying the latter half of the TCA cycle.[1]

| Tracer | Primary Pathways Traced | Advantages | Limitations |

| Succinic acid-13C2 | TCA Cycle (latter half), Electron Transport Chain (Complex II) | High precision for fluxes through succinate dehydrogenase and fumarase. Excellent for studying mitochondrial dysfunction.[1] | Less informative for glycolysis, pentose (B10789219) phosphate (B84403) pathway, and anaplerotic pathways originating from glucose or glutamine.[1] |

| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides precise estimates for glycolytic and PPP fluxes. Well-established and widely used.[1] | Less direct information on TCA cycle fluxes compared to glutamine or succinate tracers.[1] |

| [U-¹³C₅]Glutamine | Anaplerosis, TCA Cycle (initial stages) | Preferred for studying anaplerosis and the initial stages of the TCA cycle. | Provides less resolution on the latter half of the TCA cycle compared to succinate tracers. |

Protein Succinylation Analysis

Succinic anhydride readily reacts with the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins, a post-translational modification known as succinylation.[3][4] This modification introduces a succinyl group, which converts a positive charge to a negative charge at physiological pH, potentially altering protein structure, function, and cellular localization.[5][6] Using 13C-labeled succinic anhydride allows for the identification and quantification of succinylated proteins and sites through mass spectrometry.

The use of isotopically labeled succinic anhydride, in conjunction with its unlabeled counterpart, is a powerful strategy for quantitative proteomics, enabling the comparison of protein succinylation levels between different biological samples.[7]

Experimental Protocols

Protocol 1: Metabolic Flux Analysis using Succinic Acid-13C2

This protocol outlines a general workflow for a 13C-MFA experiment using Succinic acid-13C2 in cell culture.

Materials:

-

Cells of interest

-

Standard cell culture medium

-

Labeling medium containing Succinic acid-13C2

-

Ice-cold phosphate-buffered saline (PBS)

-

Pre-chilled extraction solvent (e.g., 80% methanol)

-

Cell scraper

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Methodology:

-

Cell Culture: Culture cells to the desired confluency under standard conditions.

-

Labeling: Replace the standard medium with the labeling medium containing a defined concentration of Succinic acid-13C2. The optimal concentration and labeling duration should be empirically determined to achieve isotopic steady state.[1]

-

Metabolic Quenching: Rapidly halt metabolic activity by aspirating the labeling medium and washing the cells with ice-cold PBS.[1]

-

Metabolite Extraction: Add the pre-chilled extraction solvent to the culture plate. Scrape the cells and collect the cell lysate.[1]

-

Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites.

-

LC-MS/MS or GC-MS Analysis: Analyze the extracted metabolites to measure the mass isotopomer distribution of TCA cycle intermediates and other connected metabolites.[2]

-

Data Analysis: Use the mass isotopomer distribution data in conjunction with a stoichiometric model of cellular metabolism to calculate intracellular metabolic fluxes.[2]

Protocol 2: Protein Succinylation Analysis

This protocol provides a general method for the succinylation of proteins for functional analysis.

Materials:

-

Purified protein solution (approx. 0.25 mg/mL in 50mM phosphate buffer, pH 6.8)[8]

-

This compound

-

5N NaOH[8]

-

pH microprobe

-

Dialysis tubing and buffer (e.g., 35 mM Na-phosphate buffer pH 6.8)[8]

Methodology:

-

Reaction Setup: Place the protein solution in a micro-beaker with a stir bar. Insert a pH microprobe to monitor the pH.

-

Succinylation Reaction: While stirring, add a molar excess of this compound to the protein solution. The anhydride reacts with amino groups, causing a drop in pH.[8]

-

pH Maintenance: Immediately counteract the pH drop by adding small volumes of 5N NaOH to maintain the pH between 6.0 and 7.0. Irreversible denaturation may occur outside this range.[8]

-

Reaction Completion: Allow the reaction to proceed for approximately 60 minutes at room temperature, continuing to maintain the pH.[8]

-

Removal of Unreacted Reagent: Dialyze the reaction mixture against a suitable buffer to remove unreacted succinic anhydride and byproducts.[8]

-

Analysis: The succinylated protein can then be analyzed by techniques such as mass spectrometry to identify modification sites or subjected to functional assays to determine the effect of the modification.

Signaling and Metabolic Pathways

Succinate, the hydrolyzed product of succinic anhydride, is not only a metabolic intermediate but also a signaling molecule. It can be transported out of the mitochondria and into the cytosol and extracellular space, where it can activate specific signaling pathways.

Accumulated cytosolic succinate can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to low oxygen.[9] Extracellular succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91), activating downstream signaling cascades that can modulate immune cell activity.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of d-labeled and unlabeled ethyl succinic anhydrides and application to quantitative analysis of peptides by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylation (or Succinylation) of Amino Groups on Proteins - Hancock Lab [cmdr.ubc.ca]

- 9. benchchem.com [benchchem.com]

Succinic Anhydride-13C2: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, structure, and applications of isotopically labeled Succinic Anhydride-13C2.

This compound is a stable isotope-labeled version of succinic anhydride (B1165640), a versatile molecule with significant applications in pharmaceutical synthesis and metabolic research. This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, with the empirical formula ¹³C₂C₂H₄O₃, is a colorless solid at room temperature.[1][2] The incorporation of two carbon-13 isotopes into its structure provides a distinct mass shift, making it an invaluable tool for tracing and quantification in mass spectrometry-based studies.[2][3]

| Property | Value | Reference |

| Molecular Formula | ¹³C₂C₂H₄O₃ | [2] |

| Molecular Weight | 102.06 g/mol | [2] |

| CAS Number | 67519-25-9 | [2] |

| Appearance | Colorless crystalline needles or solid | [1][2] |

| Melting Point | 118-120 °C | [2][4] |

| Boiling Point | 261 °C | [2][4] |

| Isotopic Purity | ≥99 atom % ¹³C | [2] |

| Chemical Purity | ≥99% (CP) | [2] |

Structural Information

The structure of this compound features a five-membered ring containing two carbonyl groups, with the carbon-13 isotopes typically positioned at the carbonyl carbons (succinic anhydride-1,4-¹³C₂). This specific labeling is crucial for its application in metabolic flux analysis and as an internal standard.[3][5]

| Identifier | Value | Reference |

| SMILES | O=[13C]1CC--INVALID-LINK--O1 | [2] |

| InChI | 1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i3+1,4+1 | [2] |

| InChI Key | RINCXYDBBGOEEQ-CQDYUVAPSA-N | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the catalytic hydrogenation of its corresponding labeled precursor, maleic anhydride-1,4-¹³C₂. This reaction specifically targets the carbon-carbon double bond within the maleic anhydride ring.[3]

Experimental Protocol: Catalytic Hydrogenation

A detailed protocol for the synthesis of succinic anhydride-1,4-¹³C₂ from maleic anhydride-1,4-¹³C₂ is as follows:

-

Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve maleic anhydride-1,4-¹³C₂ in anhydrous tetrahydrofuran (B95107) (THF).[3]

-

Catalyst Addition : Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution.[3]

-

Hydrogenation : Connect the flask to a hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup). Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Pressurize the vessel with hydrogen gas and stir the reaction mixture vigorously at room temperature.[3]

-

Work-up : Upon completion of the reaction, the catalyst is typically removed by filtration. The solvent is then removed under reduced pressure to yield the crude succinic anhydride-1,4-¹³C₂.

Applications in Research and Drug Development

Succinic anhydride and its isotopically labeled forms are valuable in various scientific domains.

Metabolic Research and Flux Analysis

Succinic acid is a key intermediate in the citric acid cycle (TCA cycle).[5] The use of ¹³C-labeled succinic acid precursors, such as succinic anhydride-¹³C₂, allows researchers to trace metabolic pathways and quantify metabolic fluxes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[3][5] The analysis of ¹³C-¹³C spin-spin coupling patterns provides detailed insights into metabolic activity.[5]

Drug Synthesis and Prodrug Strategies

Succinic anhydride serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs).[6] Its reactivity allows for esterification and amidation reactions, which are fundamental for modifying molecular structures.[6] The succinyl group can be introduced to create prodrugs, potentially improving a drug's solubility, bioavailability, and half-life.[6][7]

ADC Linker

Succinic anhydride can function as a non-cleavable linker in antibody-drug conjugates (ADCs).[8][9] It can react with amine or hydroxyl groups on a targeting polypeptide to attach a therapeutic agent.[8][10]

Analytical Workflow

The characterization and quantification of this compound and its metabolites rely on a combination of analytical techniques.

Spectroscopic Data

¹³C NMR Spectroscopy : The ¹³C NMR spectrum of succinic anhydride is characterized by two distinct signals for the carbonyl and methylene (B1212753) carbons due to the molecule's symmetry.[5] Isotopic labeling with ¹³C introduces additional complexity and provides valuable information on labeling patterns and metabolic pathways.[5][11]

Infrared (IR) Spectroscopy : The IR spectrum of succinic anhydride shows two characteristic carbonyl (C=O) stretching peaks due to symmetric and asymmetric stretching vibrations.[12]

Mass Spectrometry (MS) : Mass spectrometry is a highly sensitive method for determining the isotopic distribution of labeled compounds. For this compound, the molecular ion peak will be shifted by +2 m/z units compared to the unlabeled compound.[2]

Safety and Handling

Succinic anhydride is classified as a skin and eye irritant and may cause respiratory issues with prolonged exposure.[2][13] It should be handled in a well-ventilated area, and personal protective equipment should be worn.[14] It is sensitive to moisture and should be stored in a cool, dry place in a tightly sealed container.[4][13]

References

- 1. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 2. Succinic anhydride-1,4-13C2 13C = 99atom , = 99 CP 67519-25-9 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Succinic anhydride: Significance and symbolism [wisdomlib.org]

- 8. Succinic anhydride | TargetMol [targetmol.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Page loading... [guidechem.com]

- 14. broadview-tech.com [broadview-tech.com]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Succinic Anhydride-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and isotopic purity assessment of Succinic anhydride-¹³C₂. This isotopically labeled compound is a valuable tool in metabolic research, particularly in tracing the fate of succinate (B1194679) in the tricarboxylic acid (TCA) cycle and other metabolic pathways. Its use as an internal standard in mass spectrometry-based quantitative analysis is also widespread. This document details robust synthetic routes for different isotopomers, experimental protocols, and methods for characterization and quality control.

Synthesis of Succinic Anhydride-¹³C₂ Isotopomers

The synthesis of Succinic anhydride-¹³C₂ can be approached in different ways depending on the desired labeling pattern. The two most common isotopomers are Succinic anhydride-1,4-¹³C₂ and Succinic anhydride-2,3-¹³C₂.

Synthesis of Succinic Anhydride-1,4-¹³C₂

The most common and efficient laboratory-scale synthesis of Succinic anhydride-1,4-¹³C₂ begins with commercially available Maleic anhydride-1,4-¹³C₂. The synthesis involves a single catalytic hydrogenation step.

Reaction Scheme:

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Succinic Anhydride-13C2: Molecular Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled variant of succinic anhydride (B1165640). This document details its molecular properties, the resulting mass shift from its unlabeled counterpart, and its applications in metabolic research and drug development. Detailed experimental protocols and visualizations of key workflows and pathways are provided to facilitate its use in a laboratory setting.

Core Concepts: Molecular Weight and Mass Shift

The incorporation of two carbon-13 (¹³C) isotopes into the succinic anhydride molecule results in a predictable and measurable increase in its molecular weight. This mass shift is fundamental to its application as a tracer in mass spectrometry-based analyses. Unlabeled succinic anhydride has a molecular formula of C₄H₄O₃, while the labeled version is ¹³C₂C₂H₄O₃.

Data Presentation: Molecular Weight Comparison

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Mass Shift ( g/mol ) |

| Succinic Anhydride | C₄H₄O₃ | 100.07[1][2] | - |

| This compound | ¹³C₂C₂H₄O₃ | 102.06[3] | +1.99 |

Applications in Research and Development

Succinic anhydride and its isotopologues are versatile molecules with several applications:

-

Metabolic Flux Analysis: The hydrolyzed form, succinic acid-13C2, is used as a tracer to study the tricarboxylic acid (TCA) cycle and other metabolic pathways.[4][5] By tracking the incorporation of ¹³C atoms into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic reactions.[4]

-

Antibody-Drug Conjugate (ADC) Linker: Succinic anhydride serves as a non-cleavable linker in the synthesis of ADCs.[3][6] Its anhydride group readily reacts with amine or hydroxyl groups on targeting proteins, such as antibodies, to covalently attach a therapeutic agent.[7][8][9]

-

Chemical Derivatization: It is used to derivatize molecules, such as amino acids and peptides, to block terminal amino groups.[10] This modification can improve their volatility for mass spectrometry analysis.[10]

-

Pharmaceutical Synthesis: Succinic anhydride is a building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), including anti-inflammatory agents and antihypertensives.[11]

Experimental Protocols

Synthesis of Succinic Anhydride-1,4-¹³C₂

This protocol describes the synthesis of succinic anhydride-1,4-¹³C₂ from its corresponding labeled maleic anhydride via catalytic hydrogenation.[12]

Materials:

-

Maleic anhydride-1,4-¹³C₂ (99 atom % ¹³C)[12]

-

10% Palladium on carbon (Pd/C) catalyst[12]

-

Anhydrous Tetrahydrofuran (THF)[12]

-

Hydrogen gas (H₂)[12]

-

Inert gas (Argon or Nitrogen)[12]

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon setup)[12]

-

Standard glassware for inert atmosphere reactions[12]

Procedure:

-

In a suitable reaction flask, dissolve Maleic anhydride-1,4-¹³C₂ in anhydrous THF under an inert atmosphere.[12]

-

Carefully add the 10% Pd/C catalyst to the solution.[12]

-

Secure the flask to the hydrogenation apparatus.

-

Purge the system with hydrogen gas.

-

Conduct the reaction under a hydrogen atmosphere (e.g., balloon pressure or as specified by the apparatus) with stirring.[12]

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.[12]

-

Once complete, carefully vent the excess hydrogen and purge the flask with an inert gas.[12]

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12]

-

Wash the Celite pad with fresh THF to ensure all product is recovered.[12]

-

Remove the THF solvent from the filtrate under reduced pressure to obtain crude Succinic anhydride-1,4-¹³C₂ as a white solid.[12]

General Protocol for ¹³C Labeling in Cell Culture

This protocol outlines a generalized workflow for using the hydrolyzed form of succinic anhydride-¹³C₂, succinic acid-¹³C₂, as a tracer in metabolic flux analysis experiments with cultured cells.[4][13]

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

¹³C-labeling medium (standard medium containing a known concentration of succinic acid-¹³C₂)

-

Cold extraction solvent (e.g., 80% methanol)[5]

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system[4]

Procedure:

-

Cell Culture: Grow cells to the desired confluence in a standard culture medium.[4]

-

Labeling: To begin the experiment, replace the standard medium with the pre-warmed ¹³C-labeling medium. The concentration of the tracer and the labeling duration should be optimized for each cell line and experimental goal to approach an isotopic steady state.[4][13]

-

Metabolite Quenching and Extraction: After the desired incubation period, rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline. Immediately add a cold extraction solvent to the cells.[4][5]

-

Harvesting: Scrape the cells and collect the cell lysate. Centrifuge the lysate to pellet cellular debris and collect the supernatant, which contains the metabolites.[4]

-

Sample Preparation: Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in a solvent compatible with the analytical platform.[4] For GC-MS analysis, a derivatization step is often required to increase the volatility of the metabolites.[4]

-

Mass Spectrometry Analysis: Analyze the samples using LC-MS or GC-MS to measure the mass isotopologue distributions (MIDs) of succinate (B1194679) and other TCA cycle intermediates.[4]

-

Data Analysis: Correct the raw MIDs for the natural abundance of ¹³C isotopes. Use specialized software to calculate metabolic fluxes based on the corrected MIDs.[4]

Signaling Pathways Involving Succinate

Beyond its central role in metabolism, succinate has been identified as a key signaling molecule. An accumulation of succinate, for instance due to mutations in the succinate dehydrogenase (SDH) enzyme, can lead to significant changes in cellular signaling.[14] One of the most well-characterized signaling roles of succinate is its ability to inhibit prolyl hydroxylase domain (PHD) enzymes, which leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[14]

References

- 1. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | TargetMol [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Succinic anhydride | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

A Technical Guide to Succinic Anhydride-1,4-¹³C₂ in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Succinic anhydride-1,4-¹³C₂, a stable isotope-labeled compound crucial for metabolic research and as a component in the synthesis of complex molecules, including antibody-drug conjugates (ADCs). This document outlines its chemical and physical properties, supplier information, relevant experimental protocols, and its applications in tracing biochemical pathways.

Core Compound Information

Succinic anhydride-1,4-¹³C₂ is the isotopically labeled form of succinic anhydride (B1165640) where the two carbon atoms at positions 1 and 4 are the heavy isotope ¹³C. This labeling provides a distinct mass shift, making it a valuable tracer in mass spectrometry-based analytical methods.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | ¹³C₂C₂H₄O₃ | [1] |

| Molecular Weight | 102.06 g/mol | [1][2] |

| Appearance | Colorless crystalline solid | [3] |

| Melting Point | 118-120 °C | [1][3] |

| Boiling Point | 261 °C | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Chemical Purity | ≥98-99% | [1][2] |

| SMILES String | O=[13C]1CC--INVALID-LINK--O1 | [1] |

| InChI Key | RINCXYDBBGOEEQ-CQDYUVAPSA-N | [1] |

Supplier Information

A number of chemical suppliers provide Succinic anhydride-1,4-¹³C₂ for research purposes. The following table summarizes some of the key suppliers and their offerings. Researchers should consult the suppliers directly for the most current information on pricing, availability, and detailed specifications.

| Supplier | Product Name | Purity/Enrichment | Notes |

| Sigma-Aldrich | Succinic anhydride-1,4-¹³C₂ | ≥99 atom % ¹³C, ≥99% (CP) | Available for purchase on their website.[1] |

| Cambridge Isotope Laboratories, Inc. | SUCCINIC ANHYDRIDE (1,4-¹³C₂, 99%) | 99% | A leading manufacturer of stable isotopes.[2] |

| TargetMol | Succinic anhydride-¹³C₂ | - | Listed as a ¹³C-labeled variant of succinic anhydride.[4] |

| BLDpharm | Succinic anhydride-1,4-¹³C₂ | - | A manufacturer and supplier of research chemicals.[5] |

| MedChemExpress | Succinic anhydride-¹³C₂ | - | Offered as a labeled version of their succinic anhydride ADC linker.[6] |

Applications in Research and Drug Development

Succinic anhydride-1,4-¹³C₂ is a versatile molecule with applications spanning metabolic research to the synthesis of pharmaceuticals.

Metabolic Flux Analysis

The primary application of isotopically labeled succinic acid and its anhydride is in metabolic flux analysis (MFA). By introducing ¹³C-labeled succinate (B1194679) into cellular systems, researchers can trace the carbon atoms as they are metabolized through key pathways like the tricarboxylic acid (TCA) cycle. This allows for the quantification of metabolic rates and the elucidation of metabolic reprogramming in various disease states, particularly in cancer.[7][8]

Antibody-Drug Conjugates (ADCs)

Succinic anhydride serves as a non-cleavable linker in the synthesis of ADCs.[6][9] The anhydride group can react with amine or hydroxyl groups on a targeting moiety, such as an antibody, to form a stable covalent bond. The use of the ¹³C₂-labeled version can aid in the characterization and quantification of the resulting conjugate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving succinic anhydride. While some protocols are for the unlabeled compound, they provide a foundational understanding of its reactivity and handling.

Synthesis of Succinic Anhydride from Succinic Acid

This protocol describes a common laboratory method for the synthesis of succinic anhydride from succinic acid using acetyl chloride. This method can be adapted for the synthesis of the labeled compound from ¹³C₂-succinic acid.

Materials:

-

Succinic acid

-

Acetyl chloride

-

Reflux condenser

-

Gas trap

-

Round-bottom flask

-

Büchner funnel

-

Ether

-

Vacuum desiccator

Procedure:

-

In a 1-liter round-bottomed flask fitted with a reflux condenser and a gas trap, place 118 g (1 mole) of succinic acid and 215 cc (235 g, 3 moles) of acetyl chloride.

-

Gently reflux the mixture on a steam bath until all the succinic acid dissolves (approximately 1.5 to 2 hours).

-

Allow the solution to cool to room temperature, and then chill it in an ice bath to crystallize the succinic anhydride.

-

Collect the crystals on a Büchner funnel, wash with two 75-cc portions of ether, and dry in a vacuum desiccator.

-

The expected yield of succinic anhydride with a melting point of 118–119°C is 93–95 g (93–95% of the theoretical amount).

This protocol is adapted from Organic Syntheses.[10]

General Workflow for ¹³C Metabolic Flux Analysis

This generalized workflow outlines the key steps for conducting a ¹³C labeling experiment in cell culture using a labeled substrate like Succinic acid-¹³C₂, which would be formed in situ from the hydrolysis of Succinic anhydride-¹³C₂ in the cell culture medium.

Experimental Phases:

-

Cell Culture: Grow cells to a steady state in a defined medium.

-

Introduce ¹³C Tracer: Switch to a medium containing Succinic acid-¹³C₂.

-

Harvest Cells: After a defined period, rapidly quench metabolism and harvest the cells.

-

Metabolite Extraction: Extract metabolites using appropriate solvent systems (e.g., 80% methanol).

-

Derivatization (for GC-MS): If necessary, derivatize metabolites to increase their volatility for gas chromatography-mass spectrometry analysis.

-

Mass Spectrometry Analysis (LC-MS or GC-MS): Measure the mass isotopologue distributions (MIDs) of the metabolites.

-

Data Correction: Correct the raw data for the natural abundance of ¹³C.

-

Flux Estimation: Use specialized software to estimate intracellular metabolic fluxes.[11]

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use of Succinic anhydride-¹³C₂.

Caption: Synthesis and application workflow for Succinic anhydride-1,4-¹³C₂.

References

- 1. Succinic anhydride-1,4-13C2 13C = 99atom , = 99 CP 67519-25-9 [sigmaaldrich.com]

- 2. SUCCINIC ANHYDRIDE | Eurisotop [eurisotop.com]

- 3. youtube.com [youtube.com]

- 4. Succinic anhydride-13C2 | TargetMol [targetmol.com]

- 5. us.metoree.com [us.metoree.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Lysine Succinylation: From Core Mechanisms to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Post-Translational Modification

Lysine (B10760008) succinylation is a dynamic and evolutionarily conserved post-translational modification (PTM) where a succinyl group is covalently attached to the ε-amino group of a lysine residue on a protein.[1][2] First comprehensively identified as a naturally occurring PTM in 2011 by Zhang et al., this modification has since been shown to be widespread, occurring in prokaryotes and eukaryotes alike.[2][3][4][5][6][7]

Unlike more studied modifications such as phosphorylation or acetylation, lysine succinylation induces a profound physicochemical alteration in the target protein. It not only adds a larger structural moiety (100 Da) compared to acetylation (42 Da) or methylation (14 Da), but it also uniquely converts the positive charge (+1) of the lysine side chain to a negative charge (-1) at physiological pH.[2][6] This charge reversal can dramatically impact protein structure, enzymatic activity, protein-protein interactions, and subcellular localization, thereby regulating a vast array of cellular processes.[2][8][9]

This guide provides a technical overview of the core biochemistry, regulatory mechanisms, biological functions, and experimental methodologies associated with lysine succinylation, serving as a comprehensive resource for researchers in the field.

The Biochemistry of Lysine Succinylation

The fundamental reaction of succinylation involves the transfer of a succinyl group (-CO-CH₂-CH₂-CO₂H) from the donor molecule, succinyl-coenzyme A (succinyl-CoA), to a lysine residue.[1][2][8] Succinyl-CoA is a central intermediate in the tricarboxylic acid (TCA) cycle, directly linking this PTM to the cell's metabolic state.[2][10][11][12] Elevated levels of succinyl-CoA, which can result from specific metabolic conditions or genetic mutations (e.g., loss of succinate (B1194679) dehydrogenase), can lead to an increase in global protein succinylation.[13][14]

This modification is distinct from lysine acetylation, which neutralizes lysine's positive charge, and methylation, which preserves it. The introduction of a bulky, negatively charged group by succinylation is expected to cause more significant perturbations to a protein's electrostatic surface and conformation.[2][6]

Mechanisms of Regulation: A Dynamic Balance

The cellular landscape of lysine succinylation is dynamically controlled by both enzymatic and non-enzymatic processes, often referred to as "writers," "erasers," and metabolic flux.

1. Enzymatic Regulation:

-

Writers (Succinyltransferases): While specific lysine succinyltransferases are still being actively investigated, some enzymes have been shown to possess this activity. For instance, the α-ketoglutarate dehydrogenase complex (α-KGDHC) can act as a trans-succinylase, catalyzing the succinylation of various mitochondrial proteins.[2] In the context of gene expression, the lysine acetyltransferase GCN5 (also known as KAT2A) has been shown to mediate the succinylation of histone H3.[11]

-

Erasers (Desuccinylases): The primary enzymes responsible for removing succinyl groups are members of the sirtuin family of NAD⁺-dependent deacetylases. In mammals, SIRT5 is the major mitochondrial desuccinylase, playing a critical role in regulating the succinylation of metabolic enzymes.[13][14][15][16][17] Studies in SIRT5 knockout models show a global increase in mitochondrial protein succinylation.[13][16] SIRT7 , primarily a nuclear sirtuin, has also been reported to exhibit desuccinylase activity.[2][3] In prokaryotes like E. coli, the sirtuin homolog CobB has been identified as a desuccinylase.[3][18]

2. Non-Enzymatic Succinylation: Lysine succinylation can also occur non-enzymatically through the direct chemical reaction of lysine residues with succinyl-CoA.[1][2][10] The rate of this spontaneous modification is highly dependent on the intracellular concentration of succinyl-CoA.[2][19][20] Therefore, cellular metabolic states that lead to an accumulation of succinyl-CoA, such as high glucose conditions or defects in the TCA cycle, can drive a global increase in non-enzymatic protein succinylation.[10][13][18]

Biological Functions and Signaling Pathways

Lysine succinylation is implicated in the regulation of a wide range of cellular processes, with a particularly strong connection to metabolism.[8][11][12]

-

Metabolism: A large number of succinylated proteins are metabolic enzymes involved in glycolysis, the TCA cycle, fatty acid metabolism, and amino acid metabolism.[3][8][14] Succinylation can directly alter the catalytic activity of these enzymes. For example, SIRT5-mediated desuccinylation of 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), a rate-limiting enzyme in ketogenesis, regulates ketone body production.[4][15][16] Similarly, SIRT5 regulates the urea (B33335) cycle by desuccinylating argininosuccinate (B1211890) synthase (ASS1).[21]

-

Mitochondrial Function: Given that succinyl-CoA is primarily generated in the mitochondria, it is unsurprising that mitochondrial proteins are hotspots for succinylation.[3][4] This modification regulates mitochondrial respiration, oxidative stress responses, and overall mitochondrial homeostasis.[11]

-

Gene Expression: Succinylation of histones and other nuclear proteins suggests a role in epigenetic regulation.[3][22] Histone succinylation can alter chromatin structure and influence gene transcription.[8][13]

-

Cancer and Immunity: Dysregulation of succinylation is increasingly linked to diseases.[9][23] In cancer, altered succinylation of metabolic enzymes contributes to metabolic reprogramming, a hallmark of tumor cells.[3][22][24] It also affects immune cell function and inflammation.[9]

Quantitative Data Summary

Proteomic studies have identified thousands of succinylation sites across numerous organisms, highlighting the prevalence of this modification. The tables below summarize findings from several key studies.

Table 1: Summary of Identified Lysine Succinylation Sites in Various Organisms

| Organism | Cell/Tissue Type | No. of Succinylation Sites | No. of Succinylated Proteins | Reference |

| Escherichia coli | Whole cell | 2,580 | 670 | [18] |

| Escherichia coli | Whole cell | 69 | 14 | [3] |

| Streptomyces coelicolor | Whole cell | >5000 | >1500 | [25] |

| Vibrio alginolyticus | Whole cell | 2,082 | 671 | [3] |

| Saccharomyces cerevisiae | Whole cell | Thousands | - | [20] |

| Danio rerio (Zebrafish) | Larvae | - | - | [26] |

| Mus musculus (Mouse) | Liver Mitochondria | 2,565 | 779 | [17] |

| Homo sapiens (Human) | HeLa cells | Thousands | - | [20] |

| Pseudomonas aeruginosa | Whole cell | 1,520 | 612 | [27] |

Note: The number of identified sites and proteins can vary significantly based on the enrichment strategies, mass spectrometry sensitivity, and data analysis pipelines used in each study.

Table 2: Overlap of Lysine Succinylation and Acetylation

| Organism | Overlapping Sites | Percentage of Succinylome | Percentage of Acetylome | Reference |

| Streptomyces coelicolor | 2,511 | 50.0% | 63.1% | [25] |

| Pseudomonas aeruginosa | 622 | 40.9% | 56.4% | [27] |

| Various (E. coli, Yeast, Mouse) | Majority | - | - | [20] |

These data indicate a significant crosstalk between lysine succinylation and acetylation, with many lysine residues being targets for both modifications, suggesting complex regulatory interplay.[20][25][27]

Experimental Protocols and Workflows

The study of lysine succinylation relies heavily on mass spectrometry-based proteomics, coupled with specific enrichment techniques.

Key Experimental Protocol: Global Profiling of Lysine Succinylation Sites

This protocol outlines a standard workflow for the identification of succinylated peptides from complex biological samples.

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a buffer containing 6-8 M urea to ensure complete protein denaturation and solubilization.[28] Include deacetylase inhibitors such as Trichostatin A and nicotinamide (B372718) to preserve PTMs.[28]

-

Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA) to prevent refolding.[28]

-

Dilute the urea concentration to less than 2 M.

-

Digest the proteins into peptides using a protease such as trypsin or Glu-C overnight.[28]

-

-

Affinity Enrichment of Succinylated Peptides:

-

Desalt the resulting peptide mixture using C18 solid-phase extraction.

-

Incubate the peptides with agarose (B213101) beads conjugated to a high-affinity pan-anti-succinyllysine antibody.[1][26] This step selectively captures peptides containing succinylated lysine residues.

-

Wash the beads extensively with buffer to remove non-specifically bound peptides.

-

Elute the enriched succinylated peptides, often using a low-pH solution like 0.1% trifluoroacetic acid.[3]

-

-

LC-MS/MS Analysis:

-

Data Analysis and Validation:

-

Search the generated MS/MS spectra against a protein sequence database using software (e.g., MaxQuant, Proteome Discoverer) configured to search for succinylation on lysine as a variable modification.

-

Confirm high-confidence peptide-spectrum matches. The gold standard for validation is to compare the MS/MS spectrum and HPLC retention time of the endogenous peptide with a synthetically generated peptide of the same sequence.[5][18]

-

Perform bioinformatics analysis to determine the functional enrichment of succinylated proteins and identify conserved sequence motifs around the modification sites.[26]

-

Validation Method: Western Blotting

-

Separate proteins from cell or tissue lysates via SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a pan-anti-succinyllysine antibody to detect the overall level of protein succinylation.[1][7][18]

-

Specific bands can be further analyzed, or the overall signal can be used to assess global changes in succinylation under different experimental conditions.[7]

Conclusion and Future Directions

Lysine succinylation has emerged as a critical PTM that provides a direct link between cellular metabolism and the regulation of protein function. Its ability to induce a charge-reversal on lysine residues makes it a potent modulator of protein structure and activity. While significant progress has been made in identifying thousands of succinylation sites, the functional consequences of the vast majority of these modifications remain unknown.

Future research will likely focus on:

-

Identifying the full complement of succinyltransferases ("writers") and their specific substrates.

-

Elucidating the functional role of specific succinylation events in both physiological and pathological contexts.

-

Developing tools and inhibitors to modulate the activity of desuccinylases like SIRT5 for therapeutic purposes, particularly in the context of metabolic diseases and cancer.[2][3]

-

Exploring the intricate crosstalk between succinylation and other PTMs, such as acetylation, to understand how cells integrate diverse signals to control protein function.

A deeper understanding of lysine succinylation will undoubtedly shed new light on fundamental biological processes and may pave the way for novel therapeutic strategies targeting a wide range of human diseases.[2][13]

References

- 1. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]

- 2. Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine succinylation, the metabolic bridge between cancer and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dawn of succinylation: a posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Succinylation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Protein succinylation: regulating metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Dysregulation of protein succinylation and disease development [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]

- 12. Succinylation Proteomics Service for Lysine Succinylation Analysis | MetwareBio [metwarebio.com]

- 13. Enzymatic and metabolic regulation of lysine succinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scienceopen.com [scienceopen.com]

- 20. Lysine succinylation is a frequently occurring modification in prokaryotes and eukaryotes and extensively overlaps with acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regulation of urea cycle by reversible high-stoichiometry lysine succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A review of the mechanism of succinylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Global Insights Into Lysine Acylomes Reveal Crosstalk Between Lysine Acetylation and Succinylation in Streptomyces coelicolor Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Proteomics Analysis of Succinylation - Creative Proteomics [creative-proteomics.com]

Unlocking Cellular Metabolism: An In-depth Technical Guide to 13C Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 13C Metabolic Flux Analysis (13C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. From fundamental principles to detailed experimental protocols and data analysis, this document serves as a technical resource for researchers seeking to unravel the complexities of cellular metabolism in fields such as metabolic engineering, systems biology, and drug discovery.

Core Principles of 13C Metabolic Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) is a sophisticated methodology used to determine the rates (fluxes) of metabolic reactions within a living cell.[1][2] The core principle involves introducing a substrate labeled with a stable isotope, typically Carbon-13 (¹³C), into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[1][2]

The specific pattern of ¹³C enrichment within these metabolites, known as the mass isotopomer distribution (MID), is a direct result of the active metabolic pathways.[2] By measuring these MIDs using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of cellular metabolism, researchers can computationally estimate the intracellular fluxes.[1][3][4][5] This quantitative map of metabolic activity provides invaluable insights into cellular physiology, identifies metabolic bottlenecks, and can elucidate the mechanism of action of drugs.[2][6]

There are two primary modes of 13C-MFA:

-

Stationary (or Steady-State) 13C-MFA: This is the more common approach and assumes that the metabolic and isotopic states of the system are constant over time.[7][8] It provides a time-averaged snapshot of the metabolic fluxes.

-

Dynamic (or Non-Stationary) 13C-MFA: This method captures the time-resolved changes in isotopic labeling and is used to study metabolic responses to perturbations or to analyze systems that do not reach a steady state.[9][10][11]

The 13C-MFA Experimental and Computational Workflow

The successful execution of a 13C-MFA study involves a multi-step process that combines wet-lab experimentation with computational analysis. The general workflow is depicted below.

Detailed Experimental Protocols

Precise and reproducible experimental procedures are critical for obtaining high-quality data in 13C-MFA. This section outlines the key steps involved in the experimental phase.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the process of labeling mammalian cells with a ¹³C tracer until they reach an isotopic steady state.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Custom ¹³C-labeling medium (e.g., DMEM without glucose and glutamine)

-

¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)

-

Cell culture plates (e.g., 6-well plates)

-

Incubator (37°C, 5% CO₂)

-

Automated cell counter or hemocytometer

Procedure:

-

Cell Seeding and Growth: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency during the exponential growth phase at the time of harvest. Culture the cells in standard growth medium for 24 hours.

-

Medium Exchange: After 24 hours, aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Isotopic Labeling: Add the pre-warmed ¹³C-labeling medium containing the desired concentration of the ¹³C tracer and other necessary nutrients. A common labeling strategy for glucose metabolism studies is to use a medium containing [U-¹³C₆]glucose.[12] For some studies, a mixture such as 80% [1-¹³C]glucose and 20% [U-¹³C]glucose can be used to provide more detailed flux information.[6]

-

Incubation: Return the cells to the incubator and culture for a duration sufficient to achieve isotopic steady state. This is typically determined empirically but is often equivalent to several cell doubling times. For many mammalian cell lines, this is between 24 and 48 hours.

-

Monitoring: Monitor the cells for any changes in morphology or growth rate that may indicate toxicity from the labeling medium.

Protocol 2: Metabolite Quenching and Extraction

This protocol details the rapid quenching of metabolic activity and the subsequent extraction of intracellular metabolites.

Materials:

-

Cold quenching solution (-80°C, 60% methanol (B129727) in water)

-

Cold extraction solvent (-80°C, 80% methanol in water)

-

Liquid nitrogen

-

Cell scraper

-

Centrifuge capable of reaching -9°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Quenching: Remove the culture plates from the incubator and rapidly aspirate the labeling medium. Immediately add the -80°C quenching solution to the cells to halt all enzymatic activity.

-

Harvesting: Place the plates on a bed of dry ice. Scrape the cells in the presence of the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

-

Extraction: Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 5 minutes at -9°C to pellet the cells. Discard the supernatant.

-

Lysis and Extraction: Add the -80°C extraction solvent to the cell pellet. Resuspend the pellet by vortexing and incubate at -80°C for 15 minutes to allow for cell lysis and metabolite extraction.

-

Clarification: Centrifuge the extract at high speed (e.g., 16,000 x g) for 10 minutes at -9°C to pellet cell debris.

-

Drying: Transfer the supernatant containing the extracted metabolites to a new tube and dry it completely using a lyophilizer or a vacuum concentrator. The dried metabolite extracts can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

This protocol describes the derivatization of dried metabolite extracts for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical platform for 13C-MFA.[13]

Materials:

-

Derivatization agent 1: Methoxyamine hydrochloride in pyridine

-

Derivatization agent 2: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)

-

Heating block or oven

-

GC-MS vials with inserts

Procedure:

-

Methoximation: Add the methoxyamine hydrochloride solution to the dried metabolite extract. Vortex thoroughly and incubate at 37°C for 90 minutes. This step protects aldehyde and ketone groups.

-

Silylation: Add the MTBSTFA reagent to the sample. Vortex and incubate at 60°C for 30 minutes. This step derivatizes hydroxyl, carboxyl, and amine groups, making the metabolites volatile for GC analysis.

-

Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Data Presentation and Analysis

The primary quantitative data from a 13C-MFA experiment are the mass isotopomer distributions (MIDs) of key metabolites. These MIDs, along with extracellular flux rates (e.g., glucose uptake and lactate (B86563) secretion), are used to calculate the intracellular metabolic fluxes.

Mass Isotopomer Distributions

The table below shows a hypothetical example of MIDs for several key metabolites from central carbon metabolism after labeling with [U-¹³C₆]glucose. The values represent the fractional abundance of each mass isotopomer.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Pyruvate | 0.10 | 0.05 | 0.15 | 0.70 | - | - | - |

| Lactate | 0.12 | 0.06 | 0.14 | 0.68 | - | - | - |

| Citrate | 0.05 | 0.03 | 0.20 | 0.12 | 0.45 | 0.10 | 0.05 |

| α-Ketoglutarate | 0.08 | 0.04 | 0.25 | 0.15 | 0.40 | 0.08 | - |

| Malate | 0.06 | 0.04 | 0.22 | 0.18 | 0.50 | - | - |

| Aspartate | 0.07 | 0.05 | 0.24 | 0.16 | 0.48 | - | - |

M+n represents the isotopomer with 'n' ¹³C atoms.

Metabolic Flux Map

The ultimate output of 13C-MFA is a quantitative flux map. The table below presents an example of calculated fluxes for a mammalian cell line, normalized to the glucose uptake rate.

| Reaction | Relative Flux |

| Glucose Uptake | 100 |

| Glycolysis (Glucose -> Pyruvate) | 85 |

| Pentose Phosphate Pathway (oxidative) | 15 |

| Lactate Dehydrogenase (Pyruvate -> Lactate) | 70 |

| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 15 |

| Anaplerotic Carboxylation (Pyruvate -> Oxaloacetate) | 5 |

| TCA Cycle (Citrate Synthase) | 20 |

Visualization of Metabolic Pathways and Workflows

Visualizing the complex relationships in metabolic networks and experimental workflows is crucial for understanding and communicating the results of 13C-MFA studies.

Central Carbon Metabolism

The following diagram illustrates the key pathways of central carbon metabolism that are often the focus of 13C-MFA studies.

Logical Flow of Flux Calculation

This diagram illustrates the logical relationship between the experimental data and the computational model in determining metabolic fluxes.

Conclusion

13C Metabolic Flux Analysis is a powerful and sophisticated technique that provides unparalleled insights into the functional state of cellular metabolism.[2] For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. The successful application of this technique relies on a rigorous experimental design, meticulous execution of protocols, and sophisticated computational analysis. As analytical technologies and computational tools continue to advance, the accessibility and impact of 13C-MFA in biomedical research are poised to grow even further.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo stationary flux analysis by 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 9. Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism in Response to Insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism in Response to Insulin. [repository.cam.ac.uk]

- 11. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Safety and Handling of Succinic Anhydride-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Succinic Anhydride-¹³C₂. The stable isotope labeling does not significantly alter the chemical reactivity or toxicity compared to the unlabeled compound. Therefore, the safety protocols for succinic anhydride (B1165640) are directly applicable.

Hazard Identification and Classification

Succinic anhydride is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may lead to allergic reactions through skin contact or inhalation.

GHS Classification:

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion (Category 1B)

-

Serious Eye Damage (Category 1)

-

Respiratory Sensitization (Category 1)[1]

-

Skin Sensitization (Category 1)[1]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.[2]

-

H319: Causes serious eye irritation.[2]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Quantitative Safety Data

The following tables summarize key quantitative data for Succinic Anhydride.

Table 1: Physical and Chemical Properties

| Property | Value | References |

|---|---|---|

| Appearance | White to colorless crystalline solid/needles/flakes | [3][4] |

| Molecular Formula | C₄H₄O₃ | [4] |

| Molecular Weight | 100.07 g/mol | [5] |

| Melting Point | 119-120 °C | [4][5] |

| Boiling Point | 261 °C | [4][5] |

| Density | 1.50 - 1.57 g/cm³ | [3][6] |

| Flash Point | 105 - 163 °C | [1][6] |

| Solubility in Water | Slightly soluble; decomposes/hydrolyzes. | [3][5][6] |

| Vapor Pressure | 1 mmHg @ 92 °C |[4] |

Table 2: Toxicological Data

| Endpoint | Value | Species | References |

|---|---|---|---|

| LD₅₀ (Oral) | 1510 - 1794.9 mg/kg | Rat | [4][6][7][8] |

| LD₅₀ (Dermal) | > 2000 mg/kg | Rat | [7][8] |

| Eye Irritation | Severe / Corrosive | Rabbit | [3][4][7] |

| Skin Irritation | Corrosive / Severe Irritation | in vitro assay | [6][7] |

| Sensitization | May cause skin and respiratory sensitization | Mouse |[7] |

Table 3: Emergency Exposure Limits (TEELs)

| Level | Concentration | Definition (for 1-hour exposure) | References |

|---|---|---|---|

| TEEL-1 | 0.21 mg/m³ | Notable discomfort, irritation, or asymptomatic, non-sensory effects. | [1][9] |

| TEEL-2 | 2.4 mg/m³ | Irreversible or other serious, long-lasting adverse health effects or an impaired ability to escape. | [1][9][10] |

| TEEL-3 | 300 mg/m³ | Life-threatening health effects or death. |[1][9][10] |

No occupational exposure limits (PEL, TLV) have been established for succinic anhydride.[4]

Handling and Storage

Safe Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[4][8]

-

Avoid all personal contact, including inhalation of dust.[2] Wear appropriate personal protective equipment (see Section 4).

-

Minimize dust generation and accumulation.[4] Grounding equipment may be necessary to prevent electrostatic discharge, which can ignite dust clouds.[6]

-

Do not eat, drink, or smoke in the work area.[2]

-

Wash hands thoroughly after handling.[4]

-

Keep containers tightly sealed when not in use.[4]

Storage Conditions:

-

Keep containers tightly closed to protect from moisture, as the compound is moisture-sensitive and hydrolyzes to succinic acid.[3][5][8]

-

Store away from incompatible materials and foodstuffs.[6] Incompatible materials include strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[1][4][6]

-

Protect containers from physical damage.[6]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE Selection Logic

Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention, especially if irritation or a rash develops.[2][3]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11]

Spill Response: Accidental releases must be handled promptly while wearing appropriate PPE.

Spill Response Workflow

Fire Fighting:

-

Succinic anhydride is a combustible solid but does not propagate flame easily.[3] Dust clouds may form an explosive mixture with air.[6]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4] Cool fire-exposed containers with a water spray.[2][3]

Experimental Protocols for Ecotoxicity

The ecotoxicity data cited in safety data sheets are typically generated using standardized methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD).

-

OECD Test Guideline 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour exposure period.[12][13] Mortalities are recorded at 24, 48, 72, and 96 hours.[12]

-

OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test: This guideline is used to determine the concentration at which a substance immobilizes 50% of Daphnia (a small freshwater crustacean) over a 48-hour period (EC₅₀).[14][15] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[14]

-

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater microalgae.[16][17] The response is measured as the reduction in growth (e.g., cell count) over 72 hours compared to a control group, yielding an EC₅₀ value.[16][18]

References

- 1. broadview-tech.com [broadview-tech.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 6. multichemindia.com [multichemindia.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. Temporary Emergency Exposure Limits (TEELs) | response.restoration.noaa.gov [response.restoration.noaa.gov]

- 10. standards.doe.gov [standards.doe.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. oecd.org [oecd.org]

- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. oecd.org [oecd.org]

- 17. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 18. eurofins.com.au [eurofins.com.au]

Methodological & Application

Application Notes and Protocols for Peptide Labeling with Succinic Anhydride-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical labeling of peptides with Succinic Anhydride-¹³C₂, a stable isotope labeling reagent used for quantitative proteomics. This method facilitates the accurate quantification of proteins and their post-translational modifications (PTMs) by mass spectrometry.

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative proteomics. Labeling peptides with isotopically distinct reagents allows for the relative or absolute quantification of proteins and PTMs between different biological samples. Succinic anhydride (B1165640) reacts with primary amines, specifically the N-terminus of a peptide and the ε-amino group of lysine (B10760008) residues.[1][2] This reaction, known as succinylation, introduces a succinyl group and can be used to block lysine residues from tryptic digestion.[3] By using an isotopically labeled version of succinic anhydride, such as Succinic Anhydride-¹³C₂, a known mass shift is introduced into the labeled peptides, enabling their differentiation and quantification in a mass spectrometer.[4][5] This technique is particularly useful for stoichiometry determination of PTMs like acetylation and succinylation.[4][5]

Principle of the Method

The protocol involves the chemical modification of peptides with either the "light" (unlabeled) or "heavy" (¹³C₂) version of succinic anhydride. The anhydride reacts with the primary amino groups of peptides, forming a stable amide bond. This results in a specific mass increase for each labeling event. The "light" and "heavy" labeled peptide samples are then mixed and analyzed by mass spectrometry. The relative signal intensities of the isotopic pairs in the mass spectrum correspond to the relative abundance of the peptide in the original samples.

Quantitative Data Summary

The key quantitative aspect of this labeling strategy is the precise mass difference introduced by the isotopic label. This allows for accurate differentiation and quantification by mass spectrometry.

| Parameter | Value | Description |

| Chemical Formula of Succinic Anhydride | C₄H₄O₃ | |

| Molecular Weight of Unlabeled Succinic Anhydride | 100.07 g/mol | |

| Chemical Formula of Succinic Anhydride-¹³C₂ | ¹³C₂¹²C₂H₄O₃ | |

| Molecular Weight of Succinic Anhydride-¹³C₂ | 102.07 g/mol (approx.) | The exact mass will depend on the precise isotopic purity. |

| Mass Shift per Succinylation Event (¹³C₂) | +2.0067 Da (approx.) | This is the mass difference between the heavy and light succinyl group. |

| Reactive Groups | Primary amines (N-terminus, Lysine ε-amino group) |

Experimental Protocol

This protocol details the steps for labeling peptides with Succinic Anhydride-¹³C₂ for quantitative proteomics analysis.

Materials and Reagents

-

Peptide sample (purified and desalted)

-

Succinic Anhydride (light)

-

Succinic Anhydride-¹³C₂ (heavy)

-

Amine-free buffer (e.g., 200 mM TEAB, pH 8)[4]

-

Urea

-

Solvent for anhydride (e.g., anhydrous Dimethyl Sulfoxide - DMSO)

-

Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)

-

C18 desalting spin columns

-

Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water, acetonitrile)

Procedure

-

Sample Preparation:

-

Ensure the peptide sample is in an amine-free buffer to prevent reaction with the buffer components. A common buffer is triethylammonium (B8662869) bicarbonate (TEAB).[4]

-

If starting from a protein lysate, perform protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) prior to labeling.

-

-

Reagent Preparation:

-

Prepare a stock solution of Succinic Anhydride and Succinic Anhydride-¹³C₂ in an anhydrous organic solvent like DMSO immediately before use. The anhydride is susceptible to hydrolysis.

-

-

Labeling Reaction:

-

Dissolve the peptide sample in the amine-free buffer (e.g., 8 M urea, 200 mM TEAB, pH 8) at a concentration of approximately 1 µg/µL.[4]

-

Add the Succinic Anhydride-¹³C₂ solution to the "heavy" sample and the unlabeled Succinic Anhydride to the "light" sample. A 50-fold molar excess of the anhydride over the total amine concentration is a common starting point.[6]

-

Incubate the reaction at room temperature for 1-2 hours.[6] The pH of the reaction should be maintained between 7 and 8.[6]

-

-

Quenching the Reaction:

-

After the incubation period, quench the reaction by adding a solution containing a primary amine, such as Tris buffer or hydroxylamine, to consume any unreacted anhydride.

-

-

Sample Cleanup:

-

Combine the "light" and "heavy" labeled samples.

-

Desalt the mixed peptide sample using a C18 spin column to remove excess reagents and buffer components.

-

Elute the labeled peptides and dry them down in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried, labeled peptides in a mass spectrometry-compatible solvent (e.g., 0.1% formic acid).

-

Analyze the sample by LC-MS/MS. The data acquisition method should be set to detect and quantify the isotopic pairs.

-

Visualizations

Experimental Workflow

Caption: Workflow for quantitative peptide analysis using isotopic succinic anhydride labeling.

Impact of Succinylation on Protein Function

Caption: Conceptual diagram of how lysine succinylation can alter protein properties.

References

- 1. Synthesis of d-labeled and unlabeled ethyl succinic anhydrides and application to quantitative analysis of peptides by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modification of lysyl side chains using succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry [jove.com]

- 5. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Quantitative Proteomics Using Succinic Anhydride-13C2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a fundamental technique in mass spectrometry-based quantitative proteomics, enabling the accurate determination of relative protein abundance in complex biological samples. Chemical labeling with reagents like Succinic anhydride-13C2 offers a versatile and cost-effective approach. This application note provides a detailed protocol for the use of this compound for the quantitative analysis of proteins. This method involves the covalent modification of primary amines (N-termini and lysine (B10760008) side chains) in proteins with either the "light" (natural abundance) or "heavy" (13C2-labeled) succinic anhydride (B1165640). The resulting mass difference allows for the direct comparison of protein levels between different samples within a single mass spectrometry analysis, providing robust and reliable quantification.

Principle of the Method